3-Amino-4-(3-bromo-4-fluorophenyl)butyric Acid 3-Amino-4-(3-bromo-4-fluorophenyl)butyric Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16480628
InChI: InChI=1S/C10H11BrFNO2/c11-8-4-6(1-2-9(8)12)3-7(13)5-10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)
SMILES:
Molecular Formula: C10H11BrFNO2
Molecular Weight: 276.10 g/mol

3-Amino-4-(3-bromo-4-fluorophenyl)butyric Acid

CAS No.:

Cat. No.: VC16480628

Molecular Formula: C10H11BrFNO2

Molecular Weight: 276.10 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-(3-bromo-4-fluorophenyl)butyric Acid -

Specification

Molecular Formula C10H11BrFNO2
Molecular Weight 276.10 g/mol
IUPAC Name 3-amino-4-(3-bromo-4-fluorophenyl)butanoic acid
Standard InChI InChI=1S/C10H11BrFNO2/c11-8-4-6(1-2-9(8)12)3-7(13)5-10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)
Standard InChI Key SDFLVVVCSPFODX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1CC(CC(=O)O)N)Br)F

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound’s IUPAC name, 3-amino-4-(3-bromo-4-fluorophenyl)butanoic acid, reflects its four key components:

  • A butanoic acid backbone (C₄H₇O₂), providing carboxylic acid functionality.

  • A 3-bromo-4-fluorophenyl group attached to the β-carbon, introducing halogenated aromaticity.

  • An amino group (-NH₂) on the γ-carbon, enabling hydrogen bonding and zwitterionic behavior.

  • Bromine and fluorine atoms at the 3- and 4-positions of the phenyl ring, respectively, enhancing electronic diversity .

The stereochemistry remains unspecified in most literature, though analogues like Boc-(R)-3-amino-4-(4-bromophenyl)butyric acid (CAS 331763-75-8) highlight the importance of chiral centers in bioactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₁BrFNO₂
Molecular Weight276.10 g/mol
XLogP3-AA-0.7
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds4
Melting Point (analogue)144–146°C (Boc-protected R-form)

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit protocol for 3-amino-4-(3-bromo-4-fluorophenyl)butyric acid is documented, its Boc-protected analogues offer insights. For example, Boc-(S)-3-amino-4-(3-bromo-phenyl)-butyric acid (CAS 919988-44-6) is synthesized via a two-step process:

  • Amino Protection: Reacting 3-amino-4-(3-bromophenyl)butanoic acid with di-tert-butyl dicarbonate in methanol/water under basic conditions (NaOH, RT, 2 hours).

  • Acid Workup: Adjusting the pH to 3 with HCl, followed by ethyl acetate extraction and drying .

This method yields 56% of the Boc-protected product, suggesting similar strategies could apply to the fluorinated variant .

Reactivity and Functionalization

The compound’s amino and carboxylic acid groups enable diverse derivatization:

  • Amide Formation: Coupling with amines via carbodiimide-mediated reactions.

  • Esterification: Converting the carboxylic acid to esters for improved lipid solubility.

  • Halogen Exchange: Substituting bromine via palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) .

CompoundCAS NumberMolecular WeightBioactivity
Boc-(S)-3-Amino-4-(3-bromo-phenyl)-BA919988-44-6358.23 g/molIntermediate in drug synthesis
Boc-(R)-3-Amino-4-(4-bromo-phenyl)-BA331763-75-8358.24 g/molChiral building block
3-Amino-4-(4-bromo-phenyl)-BA HCl45026878294.56 g/molNeurological research

The fluorinated variant’s electronegative substituents may enhance membrane permeability compared to non-fluorinated analogues .

Research Gaps and Future Directions

Unanswered Questions

  • Stereochemical Impact: How do R/S configurations affect target binding?

  • Metabolic Stability: Does fluorination improve resistance to cytochrome P450 oxidation?

  • Toxicity Profile: Are halogenated byproducts a concern in vivo?

Proposed Studies

  • Structure-Activity Relationships (SAR): Systematic modification of the phenyl ring’s halogens.

  • In Silico Modeling: Docking studies to predict interactions with GABA₀ or COX-2.

  • In Vivo Efficacy: Testing in rodent models of epilepsy or inflammation.

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